![molecular formula C11H26O6P2 B14393415 Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] CAS No. 87813-18-1](/img/structure/B14393415.png)
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] is a chemical compound that belongs to the class of phosphinic acids Phosphinic acids are characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] typically involves the reaction of appropriate phosphinic acid derivatives with suitable reagents. One common method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with electrophiles . Another approach includes the use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds .
Industrial Production Methods
Industrial production of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] may involve large-scale reactions using optimized conditions for high yield and purity. Techniques such as microwave-assisted alkylation and the use of ionic liquids as catalysts have been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphinic acids.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium hexamethyldisilazide (LHMDS) for deprotonation, and copper catalysts for P-arylation . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinates .
Wissenschaftliche Forschungsanwendungen
Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Phosphinic acid derivatives are explored for their antibacterial and antiviral properties.
Industry: The compound is used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the structure of natural substrates, thereby inhibiting enzyme activity or modulating receptor function . This bioisosteric property makes it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)] include:
Phosphonates: Compounds with a phosphorus-carbon bond.
Phosphates: Compounds with a phosphorus-
Eigenschaften
CAS-Nummer |
87813-18-1 |
|---|---|
Molekularformel |
C11H26O6P2 |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
[hydroxy(3-hydroxypentan-3-yl)phosphoryl]methyl-(3-hydroxypentan-3-yl)phosphinic acid |
InChI |
InChI=1S/C11H26O6P2/c1-5-10(12,6-2)18(14,15)9-19(16,17)11(13,7-3)8-4/h12-13H,5-9H2,1-4H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
NPVAAZOHRBAQML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(O)P(=O)(CP(=O)(C(CC)(CC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
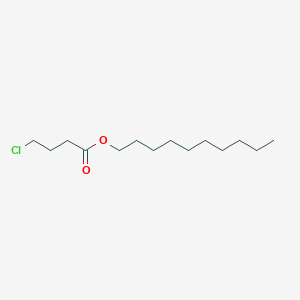
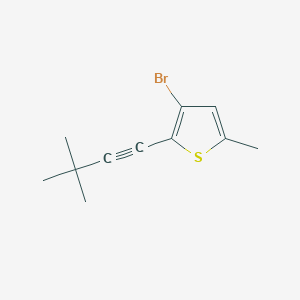
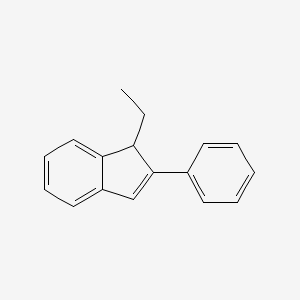
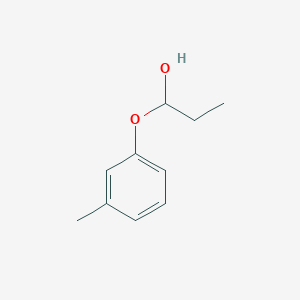
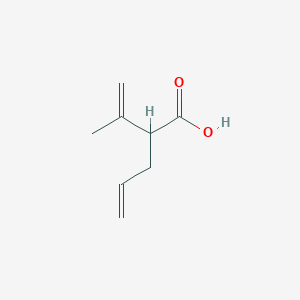

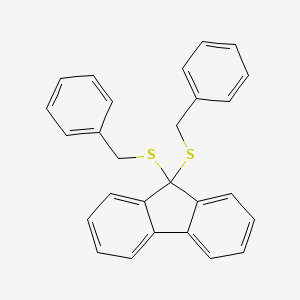
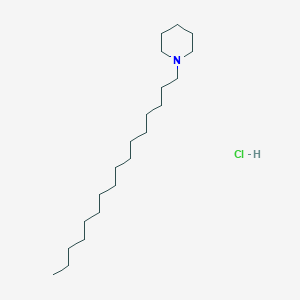
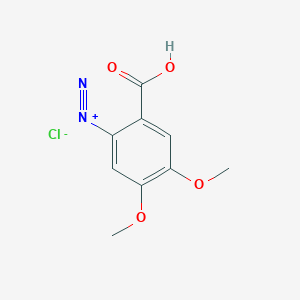
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
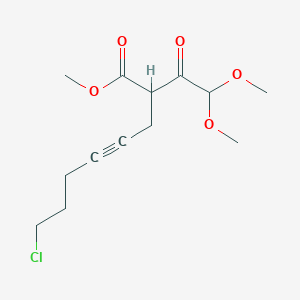
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
